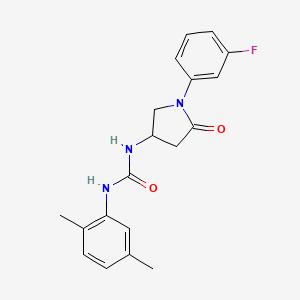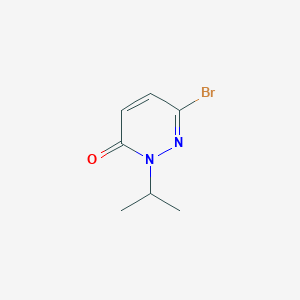
6-Bromo-2-isopropylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-isopropylpyridazin-3(2H)-one (6-BIPP) is a heterocyclic compound belonging to the pyridazinone family. It is an organic compound with a molecular formula of C8H9BrN2O. This compound has been studied for its potential applications in various scientific research fields. It has a wide range of applications in organic synthesis, biochemistry, and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-BIPP.
Scientific Research Applications
6-Bromo-2-isopropylpyridazin-3(2H)-one has been studied for its potential applications in various scientific research fields. In organic synthesis, it can be used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, it can be used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In pharmaceuticals, it can be used as an anti-inflammatory agent. In addition, 6-Bromo-2-isopropylpyridazin-3(2H)-one has been studied for its potential applications in the fields of cancer research and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isopropylpyridazin-3(2H)-one is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation. 6-Bromo-2-isopropylpyridazin-3(2H)-one is thought to inhibit the activity of COX-2 by binding to its active site, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Bromo-2-isopropylpyridazin-3(2H)-one have not yet been fully elucidated. However, it is believed to have anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, 6-Bromo-2-isopropylpyridazin-3(2H)-one has been shown to have antioxidant, anti-apoptotic, and anti-angiogenic effects. It has also been shown to have protective effects against oxidative stress and mitochondrial dysfunction.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Bromo-2-isopropylpyridazin-3(2H)-one in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, 6-Bromo-2-isopropylpyridazin-3(2H)-one is soluble in a variety of organic solvents, making it suitable for use in a wide range of laboratory experiments. However, 6-Bromo-2-isopropylpyridazin-3(2H)-one is also known to be toxic and should be handled with care.
Future Directions
Given its potential applications in various scientific research fields, there are a number of potential future directions for the research and development of 6-Bromo-2-isopropylpyridazin-3(2H)-one. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in drug design. In addition, further research into its biochemical and physiological effects, as well as its potential toxicity, would be beneficial. Finally, the development of new synthetic methods for the production of 6-Bromo-2-isopropylpyridazin-3(2H)-one could expand its potential applications.
Synthesis Methods
6-Bromo-2-isopropylpyridazin-3(2H)-one can be synthesized through a variety of methods, including the Barton-McCombie reaction, the Ueno-Stork reaction, and the N-alkylation of pyridazinone. The Barton-McCombie reaction is a direct, one-step process that involves the reaction of an aryl halide with a nucleophile in the presence of a base, such as an alkali metal or an alkoxide. The Ueno-Stork reaction is a two-step process that involves the reaction of an aryl halide with a nucleophile in the presence of a base, followed by the addition of a nucleophile to the product. The N-alkylation of pyridazinone involves the reaction of a pyridazinone with an alkyl halide in the presence of a base.
properties
IUPAC Name |
6-bromo-2-propan-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)10-7(11)4-3-6(8)9-10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXPXSZCHJDGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-isopropylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

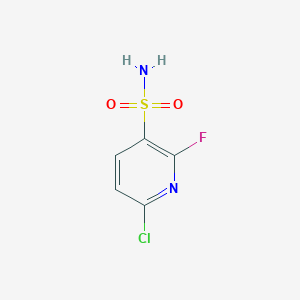
![2-fluoro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395614.png)
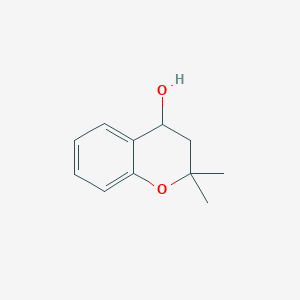
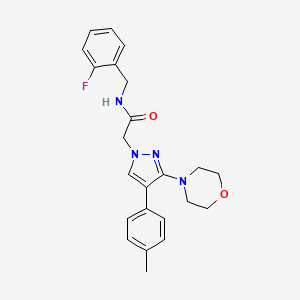
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B2395619.png)

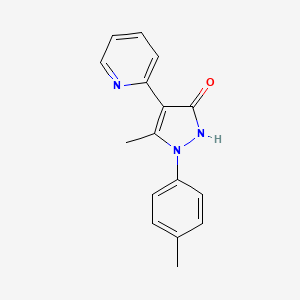
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2395628.png)
![N-[1-(Methoxymethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2395629.png)

![1-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)triazole-4-carboxamide](/img/structure/B2395631.png)
![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]acetamide](/img/structure/B2395632.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2395633.png)
